2-(Acetyloxy)-4-bromobenzoic acid
Overview
Description
2-(Acetyloxy)-4-bromobenzoic acid is an organic compound characterized by the presence of an acetyloxy group and a bromine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-4-bromobenzoic acid typically involves the acetylation of 4-bromobenzoic acid. One common method is to react 4-bromobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyloxy)-4-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-bromobenzoic acid and acetic acid in the presence of aqueous base or acid.
Oxidation and Reduction: The benzoic acid core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with solvents such as ethanol or dimethylformamide (DMF) and catalysts like copper(I) iodide.
Hydrolysis: Conducted using aqueous sodium hydroxide or hydrochloric acid, often under reflux conditions.
Major Products:
Substitution Reactions: Yield various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: Produces 4-bromobenzoic acid and acetic acid.
Scientific Research Applications
2-(Acetyloxy)-4-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with biomolecules.
Comparison with Similar Compounds
4-Bromobenzoic Acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
2-(Acetyloxy)benzoic Acid (Aspirin): Similar structure but without the bromine atom, widely known for its anti-inflammatory and analgesic properties.
2-(Acetyloxy)-4-chlorobenzoic Acid: Similar structure with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness: 2-(Acetyloxy)-4-bromobenzoic acid is unique due to the presence of both the acetyloxy and bromine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-acetyloxy-4-bromobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMCGPMPQQFJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870880 | |
Record name | 2-(Acetyloxy)-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17336-09-3 | |
Record name | 2-(Acetyloxy)-4-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17336-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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